

Antibacterial agent 115 spectrum of activity against gram-negative bacteria.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Antibacterial agent 115

Cat. No.: B12404587

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An in-depth analysis of the in-vitro antibacterial spectrum and activity of the novel synthetic antibacterial agent, designated as Agent 115, against a panel of clinically significant gram-negative bacteria. This document provides a comprehensive overview of its efficacy, including quantitative data from susceptibility testing and time-kill assays. Detailed experimental protocols and visual representations of key processes are included to support further research and development.

Spectrum of Activity: Minimum Inhibitory Concentrations (MIC)

The in-vitro activity of Agent 115 was evaluated against a diverse panel of gram-negative bacteria, including both wild-type and multi-drug resistant (MDR) strains. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the agent that completely inhibits visible growth, was determined using the broth microdilution method as detailed in the protocols section.

Table 1: In-Vitro Activity of Agent 115 Against Gram-Negative Bacteria

Bacterial Species	Strain ID	Resistance Phenotype	MIC (µg/mL)
Escherichia coli	ATCC 25922	Wild-Type	0.25
Escherichia coli	EC958	ESBL-producing	0.5
Klebsiella pneumoniae	ATCC 700603	ESBL-producing	1
Klebsiella pneumoniae	KPC-3	Carbapenem-resistant	2
Pseudomonas aeruginosa	ATCC 27853	Wild-Type	4
Pseudomonas aeruginosa	PAO1	Wild-Type	4
Pseudomonas aeruginosa	MDR-PA-1	Multi-drug resistant	8
Acinetobacter baumannii	ATCC 19606	Wild-Type	2
Acinetobacter baumannii	AB-5075	Carbapenem-resistant	4
Enterobacter cloacae	ATCC 13047	Wild-Type	1
Serratia marcescens	ATCC 8100	Wild-Type	2
Stenotrophomonas maltophilia	ATCC 13637	Intrinsically resistant	16

Bactericidal Activity: Time-Kill Kinetics

To determine the bactericidal or bacteriostatic nature of Agent 115, time-kill assays were performed against representative strains of *E. coli* and *P. aeruginosa*. The assays were conducted at concentrations corresponding to 1x, 2x, and 4x the MIC for each organism.

Table 2: Time-Kill Assay Results for Agent 115

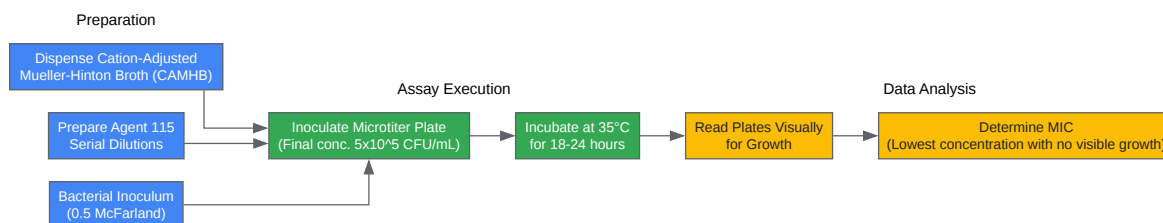
Organism (Strain)	Agent 115 Conc.	0 hr (log10 CFU/mL)	2 hr (log10 CFU/mL)	4 hr (log10 CFU/mL)	8 hr (log10 CFU/mL)	24 hr (log10 CFU/mL)
E. coli (ATCC 25922)	1x MIC (0.25 µg/mL)	6.1	5.2	4.1	3.0	<2.0
	2x MIC (0.5 µg/mL)	6.1	4.5	3.2	<2.0	<2.0
	4x MIC (1.0 µg/mL)	6.1	3.8	<2.0	<2.0	<2.0
P. aeruginosa (PAO1)	1x MIC (4 µg/mL)	6.3	6.0	5.1	4.2	3.1
	2x MIC (8 µg/mL)	6.3	5.5	4.3	3.2	<2.0
	4x MIC (16 µg/mL)	6.3	4.8	3.1	<2.0	<2.0

A ≥ 3 -log₁₀ reduction in CFU/mL is indicative of bactericidal activity.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MICs were determined by the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).



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MIC Determination Experimental Workflow.

- **Inoculum Preparation:** A standardized inoculum of each bacterial strain is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL in the test wells.
- **Drug Dilution:** Agent 115 is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
- **Inoculation and Incubation:** The microtiter plates are inoculated with the prepared bacterial suspension and incubated at $35^\circ\text{C} \pm 2^\circ\text{C}$ for 18-24 hours in ambient air.
- **MIC Reading:** Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of Agent 115 that completely inhibits visible growth. Quality control is performed using reference strains.

Time-Kill Assay Protocol

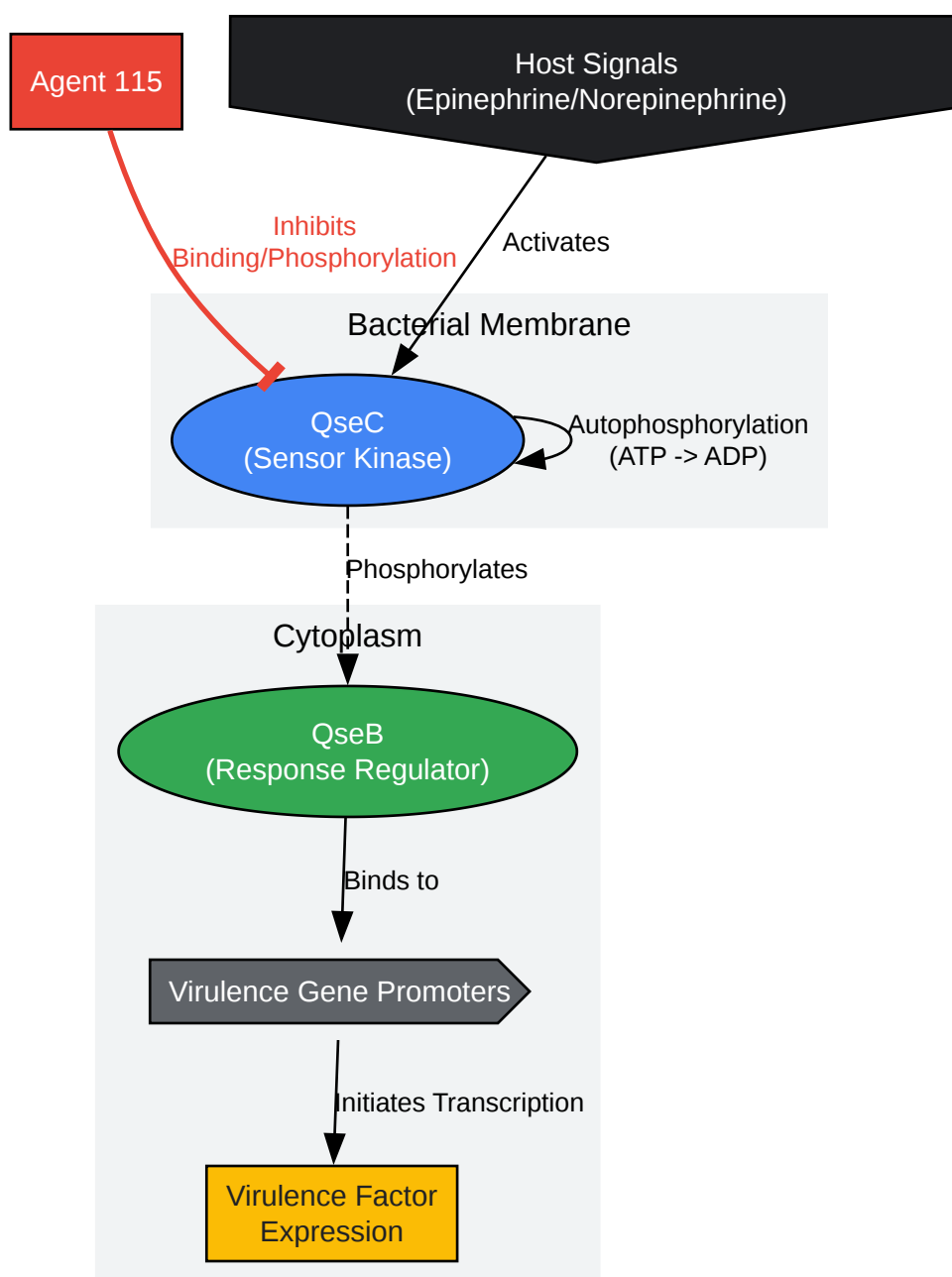
Time-kill kinetic studies were performed to assess the bactericidal or bacteriostatic effects of Agent 115.

- **Culture Preparation:** Bacterial cultures are grown to the logarithmic phase and then diluted in fresh CAMHB to a starting concentration of approximately 5×10^5 to 5×10^6 CFU/mL.

- **Exposure:** Agent 115 is added to the bacterial suspensions at concentrations of 0x (growth control), 1x, 2x, and 4x the predetermined MIC for the specific strain.
- **Sampling and Plating:** The tubes are incubated at 35°C with agitation. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots are removed, serially diluted in sterile saline, and plated onto nutrient agar plates.
- **Colony Counting:** The plates are incubated for 18-24 hours, after which the colonies are counted. The results are expressed as log₁₀ CFU/mL.

Hypothetical Mechanism of Action: Disruption of the QseB/QseC Two-Component System

While the precise mechanism of action for Agent 115 is under investigation, preliminary data suggests it may interfere with bacterial signaling pathways crucial for virulence and survival. One hypothesized target is the QseB/QseC two-component signaling system in gram-negative bacteria, which is involved in sensing host-derived signals and regulating the expression of virulence factors.



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Hypothesized Inhibition of the QseB/QseC Pathway by Agent 115.

The proposed mechanism involves Agent 115 binding to the periplasmic sensing domain of the QseC sensor kinase. This allosteric inhibition is believed to prevent the binding of host-derived catecholamines (epinephrine/norepinephrine), thereby blocking the autophosphorylation of QseC. Without this initial phosphorylation event, the downstream phosphorylation of the QseB response regulator is prevented. As a result, QseB cannot bind to the promoter regions of

target virulence genes, leading to a downregulation of virulence factor expression and a compromised ability of the bacteria to establish an infection. This disruption of a key regulatory network contributes to the observed antibacterial effect.

- To cite this document: BenchChem. [Antibacterial agent 115 spectrum of activity against gram-negative bacteria.]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12404587#antibacterial-agent-115-spectrum-of-activity-against-gram-negative-bacteria\]](https://www.benchchem.com/product/b12404587#antibacterial-agent-115-spectrum-of-activity-against-gram-negative-bacteria)

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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
Email: info@benchchem.com